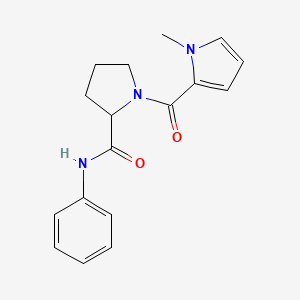
N-(4-fluoro-2-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-methoxyphenyl)propanamide, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMP is a member of the phenylpropanoid family, which is known for its diverse range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(4-fluoro-2-methoxyphenyl)propanamide is not fully understood. However, it has been suggested that N-(4-fluoro-2-methoxyphenyl)propanamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. N-(4-fluoro-2-methoxyphenyl)propanamide has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methoxyphenyl)propanamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(4-fluoro-2-methoxyphenyl)propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(4-fluoro-2-methoxyphenyl)propanamide has been shown to possess antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4-fluoro-2-methoxyphenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. N-(4-fluoro-2-methoxyphenyl)propanamide is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, N-(4-fluoro-2-methoxyphenyl)propanamide has some limitations, such as its low solubility in water, which may limit its use in some experiments.
Future Directions
There are several future directions for research on N-(4-fluoro-2-methoxyphenyl)propanamide. One area of interest is the potential use of N-(4-fluoro-2-methoxyphenyl)propanamide in the treatment of neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action of N-(4-fluoro-2-methoxyphenyl)propanamide and to identify its molecular targets. Additionally, studies are needed to determine the optimal dosage and administration route for N-(4-fluoro-2-methoxyphenyl)propanamide. Finally, studies are needed to evaluate the safety and efficacy of N-(4-fluoro-2-methoxyphenyl)propanamide in human clinical trials.
Conclusion:
In conclusion, N-(4-fluoro-2-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. N-(4-fluoro-2-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-fluoro-2-methoxyphenyl)propanamide has also been studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-(4-fluoro-2-methoxyphenyl)propanamide and to evaluate its safety and efficacy in human clinical trials.
Synthesis Methods
N-(4-fluoro-2-methoxyphenyl)propanamide can be synthesized using various methods, including the reaction of 4-fluoro-2-methoxybenzaldehyde with 3-aminopropionitrile, followed by reduction with sodium borohydride. Another method involves the reaction of 4-fluoro-2-methoxyphenylacetic acid with thionyl chloride, followed by reaction with ammonia.
Scientific Research Applications
N-(4-fluoro-2-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-fluoro-2-methoxyphenyl)propanamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(4-fluoro-2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBCSKLVGDRFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(trifluoromethyl)phenyl]-3-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]carbamoyl]benzenesulfonamide](/img/structure/B7517132.png)
![2-[(4-methoxy-2-nitrophenyl)carbamoyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7517133.png)

![N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)


![N-[(5-bromo-2-fluorophenyl)methyl]propanamide](/img/structure/B7517158.png)
![N-[1-(3-bromophenyl)ethyl]propanamide](/img/structure/B7517165.png)
![1-benzoyl-N-[[4-(cyclopropylcarbamoyl)phenyl]methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7517181.png)
![N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7517188.png)
![N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)

![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7517200.png)